molecular formula C25H27N3O4 B12167313 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B12167313
M. Wt: 433.5 g/mol
InChI Key: BFCMXSYMDLTBPH-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, a tetrahydropyran ring, and a phenylpyridazinyl acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Phenylpyridazinyl Acetamide Moiety: This can be synthesized through a series of condensation reactions, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Using crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating cellular signaling pathways.

    Pathway Modulation: The compound can influence biochemical pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide shares structural similarities with other pyran and pyridazinyl derivatives, such as:
    • 4-aminotetrahydropyran
    • N-methyltetrahydro-2H-pyran-4-amine
    • O-(tetrahydro-2H-pyran-2-yl)hydroxylamine

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in diverse chemical reactions and exhibit a wide range of biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C25H27N3O4/c1-31-21-9-7-20(8-10-21)25(13-15-32-16-14-25)18-26-23(29)17-28-24(30)12-11-22(27-28)19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,26,29)

InChI Key

BFCMXSYMDLTBPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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